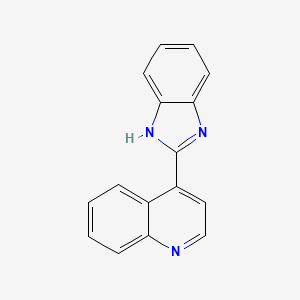![molecular formula C11H10N4O B1217063 N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine CAS No. 73341-53-4](/img/structure/B1217063.png)
N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is a heterocyclic amine compound known for its mutagenic and carcinogenic properties. It is a derivative of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole, which is formed during the pyrolysis of glutamic acid . This compound has been studied extensively due to its potential health risks and its presence in cooked foods.
准备方法
The synthesis of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole typically involves the hydroxylation of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .
化学反应分析
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form its 2-nitroso derivative, which reacts with hemoglobin thiol groups.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine group.
Substitution: The hydroxylamine group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their derivatives.
Biology: Researchers study its mutagenic and carcinogenic effects to understand the mechanisms of DNA damage and repair.
Medicine: The compound is investigated for its potential role in cancer development and its interactions with biological molecules.
Industry: It is used in the development of analytical methods for detecting heterocyclic amines in food and biological samples
作用机制
The mechanism of action of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to mutations and cellular damage. The compound primarily targets DNA, causing base pair substitutions and frameshift mutations . The pathways involved include the activation by cytochrome P450 enzymes and subsequent interactions with cellular macromolecules .
相似化合物的比较
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is similar to other heterocyclic amines such as:
2-Amino-6-methyldipyrido(1,2-a3’,2’-d)imidazole: The parent compound, which lacks the hydroxylamine group.
2-Aminodipyrido(1,2-a3’,2’-d)imidazole: Another derivative formed during the pyrolysis of glutamic acid.
The uniqueness of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole lies in its hydroxylamine group, which significantly influences its chemical reactivity and biological activity .
属性
CAS 编号 |
73341-53-4 |
|---|---|
分子式 |
C11H10N4O |
分子量 |
214.22 g/mol |
IUPAC 名称 |
N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine |
InChI |
InChI=1S/C11H10N4O/c1-7-3-2-6-15-10(7)12-8-4-5-9(14-16)13-11(8)15/h2-6,16H,1H3,(H,13,14) |
InChI 键 |
XGRLYZZMBWLSNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO |
规范 SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO |
同义词 |
2-hydroxyamino-6-methyldipyrido(1,2-a-3',2'-d)imidazole N-OH-Glu-P-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)

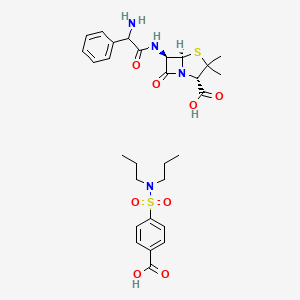

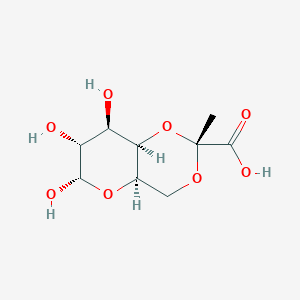
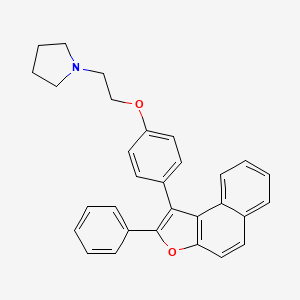
![7H-furo[3,2-g][1]benzopyran-7-one, 4-[3-(diethylamino)propoxy]-](/img/structure/B1216990.png)
![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)
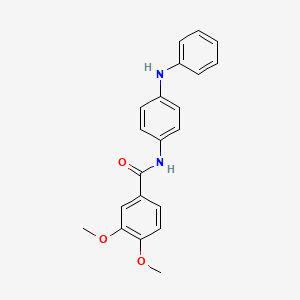
![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)
